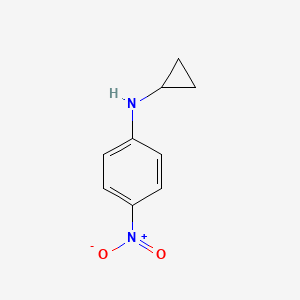

N-cyclopropyl-4-nitroaniline

説明

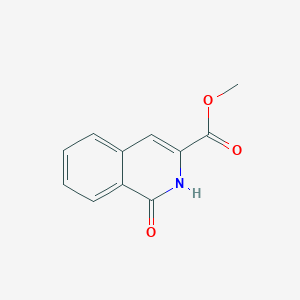

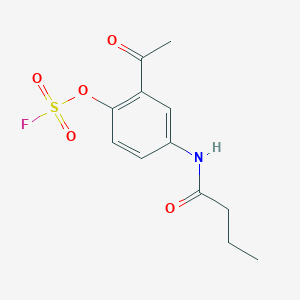

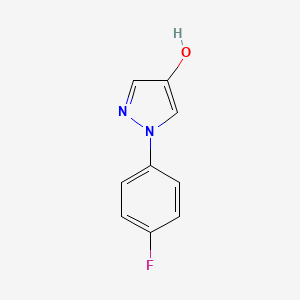

“N-cyclopropyl-4-nitroaniline” is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-4-nitroaniline” can be represented by the SMILES string [O-]N+=CC=C1NC2CC2)=O . The InChI key is VTJZKYAGHWZYQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-cyclopropyl-4-nitroaniline” is a solid substance . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Chemical Transformation Studies

N-cyclopropyl-4-nitroaniline has been involved in studies focusing on chemical transformations. For instance, N-cyclopropyl-N-alkylanilines, a group that includes N-cyclopropyl-4-nitroaniline, have been synthesized to study their reaction with nitrous acid. These compounds react to produce corresponding N-alkyl-N-nitrosoaniline, indicating specific cleavage of the cyclopropyl group from nitrogen. This reaction supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).

Synthetic Precursor in Organic Synthesis

Another application of N-cyclopropyl-4-nitroaniline is as a synthetic precursor. Doubly activated cyclopropanes, which can be derived from compounds like N-cyclopropyl-4-nitroaniline, have been used for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. These dihydropyrroles can then be oxidized to densely functionalized pyrroles, demonstrating the compound's utility in organic synthesis (Wurz & Charette, 2005).

Catalytic Applications

N-cyclopropyl-4-nitroaniline has been involved in studies related to catalysis. For example, it has been used in the synthesis of silver nanoparticles in polymeric systems, showcasing its utility in catalytic reduction processes. These nanoparticles have been tested for their catalytic activity in the reduction of 4-nitroaniline, revealing the potential of N-cyclopropyl-4-nitroaniline in facilitating such catalytic reactions (Farooqi et al., 2019).

Environmental Applications

There are also applications of N-cyclopropyl-4-nitroaniline in environmental science. For instance, it has been a subject in the study of wastewater treatment, where technologies like membrane-aerated biofilm reactors have been used for efficient treatment of wastewater containing nitroaniline derivatives, highlighting its role in environmental pollution control (Mei et al., 2020).

Pharmaceutical Intermediates

Finally, N-cyclopropyl-4-nitroaniline is used as an intermediate in various industries, including pharmaceuticals. It is involved in the synthesis of dyes, antioxidants, and as an additive in the synthesis of insensitive explosives, showcasing its versatility in different fields (Viswanath et al., 2018).

Safety and Hazards

“N-cyclopropyl-4-nitroaniline” is classified as an eye irritant (Hazard Classifications Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using the substance only in well-ventilated areas .

特性

IUPAC Name |

N-cyclopropyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-3-8(4-6-9)10-7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJZKYAGHWZYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

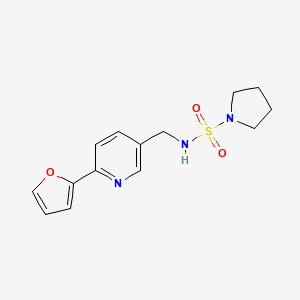

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)